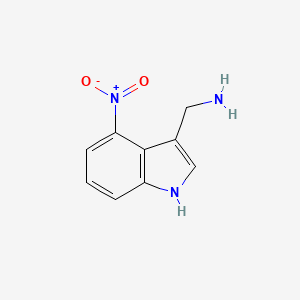
1-(4-Nitro-1h-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-1h-indol-3-yl)methanamine is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a nitro group at the 4-position and a methanamine group at the 3-position of the indole ring, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-1h-indol-3-yl)methanamine typically involves the nitration of indole derivatives followed by amination. One common method includes the nitration of 1H-indole-3-carbaldehyde to introduce the nitro group at the 4-position. This is followed by a reduction step to convert the aldehyde group to a methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitro-1h-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(4-Nitro-1h-indol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-1h-indol-3-yl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- 1-(4-Methyl-1h-indol-3-yl)methanamine
- 1-(5-Methoxy-1h-indol-3-yl)methanamine
- 1-(1-Methyl-1h-indol-3-yl)methanamine
Comparison: 1-(4-Nitro-1h-indol-3-yl)methanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its methyl or methoxy analogs, the nitro derivative exhibits different electronic properties and can participate in a wider range of chemical reactions .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(4-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-3,5,11H,4,10H2 |
InChI Key |
DGFIZSZEYSDPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
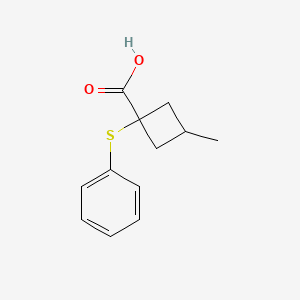
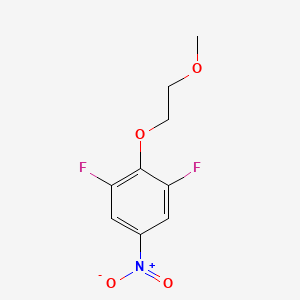
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
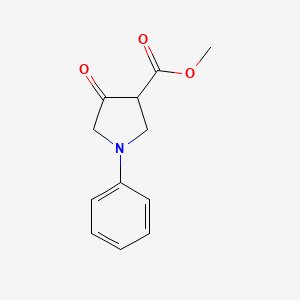
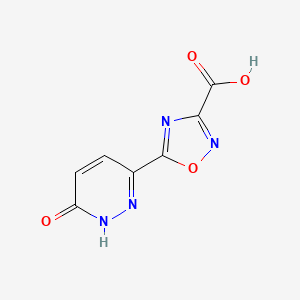

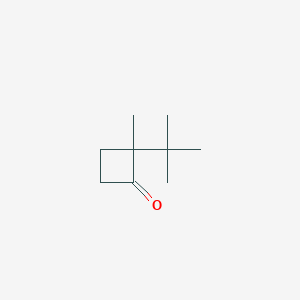
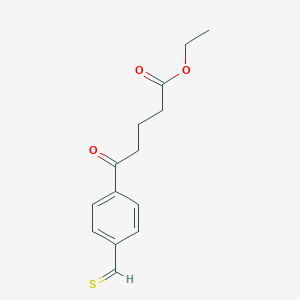
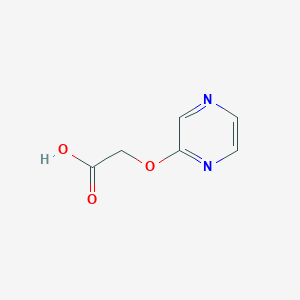
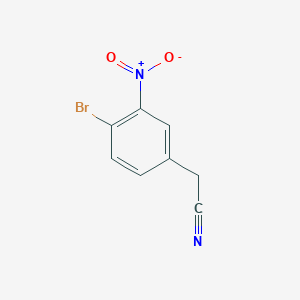
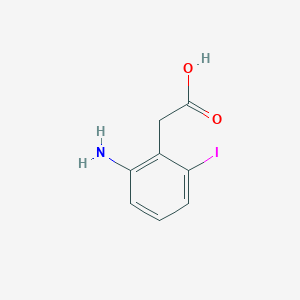
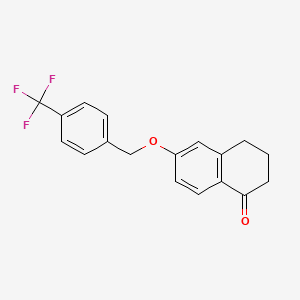
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
